N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Description
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide (CAS: 18031-40-8) is a fluorinated ethanimidamide derivative with the molecular formula C₁₀H₁₁F₃N₂O₂ . It features a trifluoromethylphenoxy substituent attached to an amidoxime backbone. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUBUDPNDFNCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-15-6 | |
| Record name | N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, leading to the formation of the desired compound through a C-H alkylation reaction .
Industrial Production Methods
In industrial settings, the production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the functional groups involved.
Scientific Research Applications
The compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism by which the compound “N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted N′-Hydroxy Ethanimidamides
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18)
- Structure: Chlorophenyl substituent instead of trifluoromethylphenoxy.
- Synthesis : Synthesized via reaction of precursor 15 with hydroxylamine hydrochloride (58% yield) .
- Molecular Formula : C₈H₈ClN₃O₂.
- Key Difference: The absence of fluorine reduces lipophilicity (ClogP: ~1.2 vs.
N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24)
- Structure : Nitrophenyl group introduces strong electron-withdrawing properties.
- Synthesis : Higher yield (93%) due to nitro group stabilization .
- Molecular Formula : C₈H₈N₄O₃.
- Key Difference : Nitro groups may confer enhanced reactivity in redox environments but increase toxicity risks compared to trifluoromethyl .
Ethoxy/Methoxyphenyl Derivatives (Compounds 35 and 36)
- Structure : Ethoxy and methoxy substituents on the phenyl ring.
- Synthesis : Yields of 68–70%, reflecting moderate steric hindrance .
- Molecular Formula : C₁₁H₁₅N₃O₃ (Compound 35) and C₁₁H₁₅N₃O₃ (Compound 36).
- Key Difference : Alkoxy groups improve solubility but reduce metabolic stability compared to trifluoromethyl .
Heterocyclic Analogs
N'-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide
- Structure: Incorporates a 1,3,4-oxadiazole ring instead of trifluoromethylphenoxy.
- Molecular Formula : C₁₀H₁₀N₄O₃.
N'-HYDROXY-2-(2-THIENYL)ETHANIMIDAMIDE
- Structure: Thienyl group replaces the aromatic phenoxy moiety.
- Molecular Formula : C₆H₇N₃OS.
- Key Difference: Thiophene’s sulfur atom may alter electronic properties and bioavailability compared to oxygen-based phenoxy groups .
Trifluoromethyl-Containing Analogs
(1Z)-N′-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide (sc-334539)
Biological Activity
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol, this compound features a trifluoromethyl group attached to a phenyl ring, which is significant for its biological interactions and properties.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula: C9H9F3N2O2
- CAS Number: 690632-15-6
- IUPAC Name: this compound
- SMILES: C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may act on specific molecular targets involved in cancer cell proliferation and survival. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes, which can be crucial in drug metabolism and therapeutic efficacy. For instance, it may inhibit cytochrome P450 enzymes or other oxidoreductases, affecting the metabolism of co-administered drugs .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group not only enhances binding affinity but also alters the electronic properties of the compound, making it a potent inhibitor or activator of these targets.
Case Study 1: Antimicrobial Efficacy
A study published in 2024 explored the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong potential for development as an antimicrobial agent.
Case Study 2: Anticancer Effects
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
